Product packaging for 1-Aminoisoquinoline(Cat. No.:CAS No. 1532-84-9)

1-Aminoisoquinoline

Cat. No.: B073089
CAS No.: 1532-84-9
M. Wt: 144.17 g/mol
InChI Key: OSILBMSORKFRTB-UHFFFAOYSA-N
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Description

1-Aminoisoquinoline is a versatile and valuable nitrogen-containing heterocyclic building block and scaffold of significant interest in medicinal chemistry and materials science research. Its structure, featuring an aminopyridine-like moiety fused to a naphthalene ring system, confers unique electronic properties and robust coordination chemistry, making it a key precursor in the synthesis of complex molecular architectures. In pharmaceutical research, this compound serves as a critical core structure for developing inhibitors of various enzymes, including kinases and poly(ADP-ribose) polymerases (PARPs), which are relevant in oncology and neurodegenerative disease pathways. Its mechanism of action in these contexts often involves competitive binding at the enzyme's active site, disrupting key signaling cascades. Furthermore, its strong chelating ability is exploited in catalysis and the development of luminescent materials and metal-organic frameworks (MOFs). This compound is an essential reagent for synthesizing quinoline-based dyes, ligands for transition metals, and other functionalized isoquinoline derivatives, enabling advancements across chemical biology, drug discovery, and materials development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B073089 1-Aminoisoquinoline CAS No. 1532-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OSILBMSORKFRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40165283
Record name 1-Aminoisoquinoline
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1532-84-9
Record name 1-Isoquinolinamine
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Record name 1-Aminoisoquinoline
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Record name 1-Aminoisoquinoline
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Record name Isoquinolin-1-amine
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Synthetic Methodologies for 1 Aminoisoquinoline and Its Derivatives

Transition Metal-Catalyzed Approaches

Transition metals, by virtue of their unique electronic properties, serve as powerful catalysts in a myriad of organic transformations. In the context of 1-aminoisooquinoline synthesis, gold and cobalt complexes have emerged as particularly effective mediators of complex bond-forming cascades and direct C-H functionalization reactions.

Gold(III)-Mediated Domino Reactions in 1-Aminoisoquinoline Synthesis

A facile and efficient route to 1-aminoisooquinoline derivatives involves a gold(III)-mediated domino reaction. organic-chemistry.orgnih.govrsc.org This methodology utilizes readily available 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) as starting materials, proceeding under mild conditions to afford the desired products in moderate to excellent yields. organic-chemistry.org The reaction's efficiency is highlighted by the successful synthesis of a variety of 1-aminoisooquinoline derivatives, which are of interest due to their potential antitumor, antimalarial, and enzyme-inhibiting properties. organic-chemistry.org

The proposed mechanism for this domino reaction commences with the activation of the alkyne moiety in the 2-alkynylbenzamide substrate by the gold(III) catalyst. This activation facilitates an intramolecular nucleophilic attack by the amide oxygen onto the alkyne, leading to a 6-endo-dig cyclization. The resulting intermediate then undergoes an addition of ammonia, derived from ammonium acetate, followed by a sequence of transformations that ultimately yield the 1-aminoisooquinoline product. organic-chemistry.org Evidence supporting this proposed mechanistic pathway includes the successful isolation and reaction of a plausible intermediate, N-(3-phenyl-1H-isochromen-1-ylidene)propan-1-amine, which under the reaction conditions, is converted to the corresponding 1-aminoisooquinoline derivative. nih.gov

The catalytic system often employs a combination of a gold(III) salt, such as NaAuCl₄·2H₂O, and a silver salt, like AgSbF₆, which acts as a halide scavenger to generate a more cationic and thus more reactive gold species. organic-chemistry.org Optimal conditions have been identified as using a combination of NaAuCl₄·2H₂O and AgSbF₆ in acetonitrile (B52724) at 85°C. organic-chemistry.org

This gold-catalyzed methodology exhibits a broad substrate scope and is compatible with a variety of functional groups. The reaction is effective for 2-alkynylbenzamides bearing both electron-donating and electron-withdrawing substituents on the aromatic ring, with electron-donating groups generally providing higher yields. organic-chemistry.org A range of substituents on the alkyne, including aryl and alkyl groups, are well-tolerated. However, the reaction is not suitable for terminal alkynes or TMS-protected alkynes. organic-chemistry.org Primary amides are the most effective substrates, while secondary and tertiary amides show limited reactivity. organic-chemistry.org

Substrate Scope of Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
Substituent on Benzamide (B126) Ring (R¹)Substituent on Alkyne (R²)Yield (%)
HPhenyl92
4-MePhenyl95
4-OMePhenyl96
4-FPhenyl85
4-ClPhenyl82
4-BrPhenyl81
H4-Tolyl94
H4-Methoxyphenyl95
Hn-Butyl75
Mechanistic Investigations of Gold(III)-Catalyzed Cyclizations

Cobalt-Catalyzed C-H Bond Functionalization Protocols

Cobalt catalysis has surfaced as a cost-effective and powerful tool for C-H bond functionalization, providing alternative pathways to 1-aminoisooquinoline derivatives. These methods often rely on the use of directing groups to achieve high regioselectivity.

A notable approach involves the cobalt-catalyzed, picolinamide-directed C-H bond imination of phenylalanine derivatives using isocyanides. rsc.org This protocol, which employs a Co(dpm)₂ catalyst, demonstrates excellent functional group tolerance and produces imines in high yields. rsc.org These imine products can then be readily transformed into 1-aminoisooquinoline derivatives through a subsequent reductive cyclization, offering a convenient alternative to other synthetic methods. rsc.org Mechanistic control experiments suggest that the C-H activation likely proceeds through an electrophilic pathway. rsc.org

An innovative strategy for the synthesis of 1-aminoisooquinolines utilizes an oxadiazole directing group in a cobalt(III)-catalyzed C-H activation/annulation reaction with alkynes. lookchem.comnih.gov Aromatic heterocycles are effective directing groups but can be difficult to remove. This method cleverly employs a 5-methyl-1,2,4-oxadiazole (B8629897) group which, after directing the C-H activation and coupling with an alkyne, participates in a redox-neutral C-N cyclization, releasing CO₂ as the sole byproduct. lookchem.com The lability of the N-O bond in the oxadiazole is key to this transformation, acting as an internal oxidant. lookchem.com This protocol tolerates a broad range of functional groups and proceeds efficiently under optimized conditions, which include a Cp*Co(III) catalyst, a silver salt additive, and a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE). lookchem.com

Substrate Scope of Oxadiazole-Directed Cobalt(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
Aryl Oxadiazole Substituent (Ar)Alkyne Substituents (R¹, R²)Yield (%)
PhenylPhenyl, Phenyl75
4-MethoxyphenylPhenyl, Phenyl82
4-FluorophenylPhenyl, Phenyl71
4-ChlorophenylPhenyl, Phenyl68
3-ThienylPhenyl, Phenyl65
Phenyl4-Methoxyphenyl, 4-Methoxyphenyl78
PhenylEthyl, Ethyl62
PhenylPhenyl, Methyl70 (as a mixture of regioisomers)
Cobalt-Catalyzed C-H Bond Imination for this compound Derivative Formation

Copper-Catalyzed Cycloaromatization and Amination Strategies

Copper catalysis offers efficient and selective pathways for the construction of the this compound scaffold. These methods often involve multicomponent reactions, allowing for the rapid assembly of complex molecules from simple precursors.

Cu-Catalyzed Reactions of 2-Bromoaryl Nitriles, Terminal Alkynes, and Amines

A notable advancement in the synthesis of 1-aminoisoquinolines is a copper-catalyzed 6-endo-dig cycloaromatization and amination reaction. acs.orgacs.orgnih.gov This process utilizes 2-bromoaryl nitriles, terminal alkynes, and amines to produce a variety of this compound derivatives. acs.orgacs.orgnih.gov A key feature of this methodology is the difunctionalization of the cyano group, where its carbon atom undergoes amination. acs.orgacs.orgnih.gov

The reaction is conducted in water, highlighting its green chemistry credentials. acs.orgacs.org A crucial intermediate in this process is a Cu(III)-acetylide, which dictates the exclusive 6-endo-dig cyclization pathway, thereby preventing the formation of undesired 5-exo-dig byproducts. acs.orgacs.orgnih.gov This method demonstrates high efficiency and selectivity, and has been successfully applied to the synthesis of derivatives of amino-containing drug molecules. acs.orgacs.org

Reactant 1Reactant 2Reactant 3CatalystKey FeatureRef.
2-Bromoaryl nitrileTerminal alkyneAmineCopper6-endo-dig cycloaromatization and amination in water acs.orgacs.org
Copper(I)-Catalyzed Three-Component Coupling Reactions

Copper(I) catalysts are also employed in three-component coupling reactions to furnish isoquinoline (B145761) derivatives. One such reaction involves the combination of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (CH3CN). researchgate.netorganic-chemistry.org This tandem process involves N-atom transfer and a [3+2+1] cyclization, leading to densely functionalized isoquinolines with high selectivity. researchgate.netorganic-chemistry.org A significant aspect of this reaction is the cleavage of the C-N triple bond in acetonitrile and the formation of an aromatic C-N bond. researchgate.net The proposed mechanism involves a Cu(III)-acetylide intermediate that facilitates a highly selective 6-endo-dig cyclization. researchgate.net

Another copper(I)-catalyzed domino reaction for synthesizing isoquinolines involves terminal alkynes, 2-bromoaryl aldehydes (or ketones), and acetamide (B32628). acs.org This sequence includes a Sonogashira coupling, condensation, 6-endo-dig cyclization, elimination of acetic acid, and hydrolysis. acs.org The use of acetamide as the nitrogen source provides a safer alternative to more hazardous amines. acs.org

Furthermore, copper(I)-catalyzed three-component coupling of aldehydes, 2-aminopyridines, and terminal alkynes has been explored for the synthesis of imidazoheterocycles, with successful application to 2-aminoisoquinoline as a coupling partner to form polycyclic imidazo-fused N-heterocycles. researchgate.net

ReactantsCatalystKey FeaturesResulting StructureRef.
2-Bromoaryl ketones, terminal alkynes, CH3CNCopper(I)N-atom transfer, [3+2+1] cyclizationDensely functionalized isoquinolines researchgate.netorganic-chemistry.org
Terminal alkynes, 2-bromoaryl aldehydes/ketones, acetamideCopper(I)Domino reaction, acetamide as N-sourceIsoquinolines acs.org
Aldehydes, 2-aminoisoquinoline, terminal alkynesCopper(I)A3 coupling/cyclizationPolycyclic imidazo-fused N-heterocycles researchgate.net

Silver-Catalyzed Transformations

Silver catalysts, particularly silver triflate (AgOTf), have proven effective in mediating the synthesis of 1-aminoisoquinolines and their N-oxides from 2-alkynylbenzaldoximes.

Silver Triflate (AgOTf)-Catalyzed Reactions with 2-Alkynylbenzaldoxime

An efficient route to 1-aminoisoquinolines involves the reaction of 2-alkynylbenzaldoxime with an amine, catalyzed by silver triflate (AgOTf). nih.gova2bchem.com This reaction proceeds under mild conditions and exhibits good functional group tolerance, providing the desired products in good yields. nih.gov The methodology has also been extended to the synthesis of 1-(N-acyl)-1-aminoisoquinolines through a domino reaction of 2-alkynylbenzaldoximes with amides activated by triflic anhydride (B1165640) (Tf2O), catalyzed by AgOTf, with yields reaching up to 98%. rsc.orgresearchgate.net

Another variation involves the reaction of 2-alkynylbenzaldoximes with isothiocyanates, catalyzed by silver triflate, to produce 1-aminoisoquinolines. thieme-connect.com The proposed mechanism for this cost-effective and operationally simple procedure involves the silver-catalyzed cyclization of the 2-alkynylbenzaldoxime to an isoquinoline N-oxide intermediate. thieme-connect.com

ReactantsCatalystKey FeaturesResulting StructureRef.
2-Alkynylbenzaldoxime, AmineAgOTfMild conditions, good functional group toleranceThis compound nih.gova2bchem.com
2-Alkynylbenzaldoxime, AmideAgOTf, Tf2ODomino reaction, high yields1-(N-acyl)-1-aminoisoquinoline rsc.orgresearchgate.net
2-Alkynylbenzaldoxime, IsothiocyanateAgOTfNeutral and mild conditions, cost-effectiveThis compound thieme-connect.com
Silver(I) and Copper(I)-Mediated Tandem Reactions for this compound-N-Oxides

A tandem reaction co-catalyzed by silver(I) and copper(I) allows for the generation of 1-amino-isoquinoline-N-oxides from 2-alkynylbenzaldoxime and secondary amines. rsc.orgrsc.org This process occurs smoothly at room temperature under air, yielding the products in good yields. rsc.org The reaction mechanism involves a silver-catalyzed 6-endo cyclization followed by a copper(I)-catalyzed C-H bond activation. rsc.org

ReactantsCatalystsKey FeaturesResulting StructureRef.
2-Alkynylbenzaldoxime, Secondary amineSilver(I) and Copper(I)Tandem reaction, mild conditions1-Amino-isoquinoline-N-oxide rsc.orgrsc.org

Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinoline derivatives, offering high selectivity and efficiency.

A rhodium(III)-catalyzed C-H/N-H bond functionalization provides a practical method for the site-selective synthesis of 1-aminoisoquinolines. nih.govacs.org This reaction utilizes aryl amidines and α-MsO/TsO/Cl ketones under mild conditions and demonstrates wide functional group tolerance. nih.govacs.org

In a similar vein, a rhodium(III)-catalyzed cascade C-H bond activation/C-N bond formation of N-aryl amidines with cyclic 2-diazo-1,3-diketones has been developed. rsc.orgacs.org This redox-neutral reaction proceeds under mild conditions and allows for the construction of a wide array of this compound derivatives in yields up to 93%. rsc.org The process involves the formation of two new C-C and C-N bonds in a single operation. acs.org

Furthermore, a highly regioselective synthesis of 1-aminoisoquinolines has been achieved through a rhodium(III)-catalyzed C-H bond activation/annulation of N-arylbenzamidines with propargyl alcohols. nih.gov The imidamide moiety acts as a directing group and an internal nitrogen source, while a hydrogen bond interaction controls the regioselective migratory insertion of the propargyl alcohol, leading to a specific isomer. nih.gov

ReactantsCatalyst SystemKey FeaturesResulting StructureRef.
Aryl amidines, α-MsO/TsO/Cl ketonesRhodium(III)C-H/N-H bond functionalization, mild conditions1-Aminoisoquinolines nih.govacs.org
N-aryl amidines, cyclic 2-diazo-1,3-diketones[Cp*RhCl2]2/CsOPivCascade C-H activation/C-N formation, redox-neutral1-Aminoisoquinolines rsc.orgacs.org
N-Arylbenzamidines, propargyl alcoholsRhodium(III)[4+2] Annulation, high regioselectivity1-Aminoisoquinolines nih.gov
Rh(III)-Catalyzed C-H Activation/Coupling with Alkynes

Ruthenium(III)-Catalyzed Annulation Reactions

Ruthenium catalysts offer an alternative avenue for the synthesis of 1-aminoisooquinolines. While many reported procedures utilize Ru(II) catalysts, methods involving Ru(III) have also been developed, particularly in the context of electrochemical reactions. A novel electrochemical procedure employs a Ru(III)-catalyzed annulation of benzamidine (B55565) hydrochlorides with alkynes. acs.orgnih.gov This method is advantageous as it obviates the need for stoichiometric chemical oxidants. nih.gov

In a related approach, Ru(II)-catalyzed C-H/N-H activation and oxidative annulation of benzamidines with internal alkynes provides a facile route to 1-aminoisooquinolines with excellent regioselectivity. nih.gov The synergy of electricity and ruthenium catalysis allows for broad reaction compatibility, accommodating a wide range of substrates with diverse electronic and steric properties. newdrugapprovals.org These reactions proceed via the formation of new C-C and C-N bonds in a single, one-pot operation. newdrugapprovals.org

Palladium-Catalyzed Coupling Reactions for Substituted 1-Aminoisoquinolines

The process begins with the palladium-catalyzed α-arylation of a ketone with an appropriate aryl bromide. The resulting arylated ketone intermediate is then subjected to a cyclization reaction with an ammonium source, such as ammonium chloride, to construct the isoquinoline ring. nih.gov A key advantage of this method is its versatility; by substituting hydroxylamine (B1172632) hydrochloride for ammonium chloride in the cyclization step, the corresponding isoquinoline N-oxides can be directly synthesized. nih.gov This route is not restricted to electron-rich systems and can be used to prepare polysubstituted isoquinolines bearing sensitive functional groups like nitro and ester moieties. nih.gov

Table 3: Palladium-Catalyzed Synthesis of Substituted Isoquinolines

StepReactantsCatalyst/ReagentsProduct
1. α-ArylationKetone, Aryl BromidePalladium Catalyst, Ligand, Baseα-Arylated Ketone
2. Cyclizationα-Arylated KetoneAmmonium Chloride or Hydroxylamine HClSubstituted Isoquinoline or Isoquinoline N-Oxide

This general procedure provides access to a diverse range of substituted isoquinolines in good to excellent yields. nih.gov

Metal-Free Synthetic Pathways

While metal-catalyzed methods are powerful, the development of metal-free synthetic routes is of great interest due to considerations of cost, toxicity, and sustainability. These pathways often rely on the inherent reactivity of strategically chosen starting materials.

Synthesis from Quinoline (B57606) and Isoquinoline-N-Oxides

A straightforward and metal-free methodology has been developed for the regioselective amination of isoquinoline-N-oxides. x-mol.comacs.org This one-pot reaction involves treating an isoquinoline-N-oxide with a variety of aliphatic or aromatic amines in the presence of triflic anhydride (Tf2O) as an activating agent. x-mol.comacs.org The reaction proceeds under mild conditions, typically from 0 °C to room temperature, in a solvent such as acetonitrile. x-mol.com This method demonstrates good functional group tolerance and provides access to a wide range of 1-alkyl/aryl/dialkylamino-substituted isoquinolines in yields up to 84%. acs.org The proposed mechanism involves the activation of the N-oxide by triflic anhydride, followed by nucleophilic attack of the amine at the C1 position and subsequent rearomatization. studycorgi.com

Facile Synthesis from 4H-Pyran Derivatives

A simple and efficient metal-free synthesis of multisubstituted 1-aminoisooquinoline derivatives has been reported, starting from readily available 4H-pyran derivatives. fishersci.comchem960.commdpi.com The reaction involves treating a 4H-pyran derivative with a secondary amine under mild conditions. fishersci.comchem960.com The transformation is proposed to occur through a ring-opening of the pyran followed by a sequential ring-closing mechanism to form the 1-aminoisooquinoline core. fishersci.com This method is advantageous due to its operational simplicity, mild conditions, and good yields, providing a valuable route to novel 1-aminoisooquinoline structures. fishersci.comchem960.com

Microwave-Assisted Synthesis of Aminoisoquinolines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. The synthesis of N-substituted 1-alkyl and 1-aryl 3-aminoisoquinolines has been successfully achieved through the reaction of 2-acylphenylacetonitriles with amines under microwave irradiation. conicet.gov.arresearchgate.neteurekaselect.com This method is performed in ethanol (B145695) as a solvent and notably proceeds without the need for a catalyst. conicet.gov.arresearchgate.neteurekaselect.com Key advantages of this approach include a significant reduction in reaction time, high selectivity, and operational simplicity, making it an environmentally beneficial process. researchgate.neteurekaselect.com

In another application, a palladium-catalyzed, microwave-assisted one-pot reaction has been developed for synthesizing a variety of substituted isoquinolines. acs.org This process involves sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate, affording the desired products in moderate to excellent yields. acs.org

Starting MaterialsReagentsConditionsProductYieldRef
2-AcylphenylacetonitrilesAminesEthanol, MicrowaveN-substituted 1-alkyl/aryl 3-aminoisoquinolinesGood conicet.gov.arresearchgate.neteurekaselect.com
o-BromoarylaldehydesTerminal alkynes, Ammonium acetatePalladium catalyst, MicrowaveSubstituted isoquinolinesUp to 86% acs.org

Domino and Cascade Reaction Sequences

Domino and cascade reactions offer an efficient approach to molecular complexity from simple starting materials in a single operation, minimizing waste and improving atom economy.

Me3Al-Mediated Domino Nucleophilic Addition/Intramolecular Cyclisation

A notable domino reaction for constructing 1-aminoisoquinolines involves the treatment of 2-(2-oxo-2-phenylethyl)benzonitriles with various amines in the presence of trimethylaluminum (B3029685) (Me3Al). cuny.edubeilstein-journals.orgbeilstein-archives.orgnih.gov This reaction proceeds through a domino sequence of nucleophilic addition followed by an intramolecular cyclization. cuny.edubeilstein-journals.orgbeilstein-archives.orgnih.gov This protocol is distinguished by its efficiency and tolerance for a wide range of functional groups, providing good to high yields of substituted 1-aminoisoquinolines. beilstein-journals.orgbeilstein-archives.org The utility of this method has been showcased in the gram-scale synthesis of the antitumor agent CWJ-a-5. cuny.edubeilstein-journals.orgbeilstein-archives.org The proposed mechanism suggests that an intermediate is formed via the nucleophilic addition of an amine to the cyano group of the benzonitrile, facilitated by Me3Al. beilstein-archives.org

Formal [4+2] Cycloaddition Approaches

Formal [4+2] cycloaddition reactions provide a powerful strategy for the synthesis of the isoquinoline core. One such method involves the condensation of lithiated o-tolualdehyde tert-butylimine anions with different nitriles. harvard.edunih.gov This approach allows for the synthesis of a diverse array of polysubstituted isoquinolines. harvard.edu The versatility of this reaction is further enhanced by the ability to trap the intermediate with various electrophiles at the C4-position. harvard.edunih.gov This methodology has been successfully applied to synthesize polyhalogenated isoquinolines, which are valuable intermediates for further chemical modifications. nih.gov Another study details the synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives through a formal [4+2] cycloaddition of aromatic iminium ions with electron-rich alkenes, with 5-aminoisoquinoline (B16527) being one of the investigated amines. soton.ac.uk

Sonochemical Synthesis of this compound Derivatives

Green Chemistry Approaches in this compound Synthesis

Advanced Spectroscopic and Computational Characterization of 1 Aminoisoquinoline Systems

Quantum Chemical Investigations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for characterizing 1-Aminoisoquinoline. researchgate.net DFT methods, such as B3LYP, combined with various basis sets, offer a powerful approach to understanding the molecule's fundamental properties. researchgate.netrsc.org

Optimization of Molecular Geometry and Energy Calculations

A crucial first step in the computational analysis of 1-AIQ is the optimization of its molecular geometry to find the most stable energetic conformation. researchgate.net DFT calculations, specifically using the B3LYP method with basis sets like 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ, have been employed to determine the optimized structural parameters and energies of 1-AIQ. researchgate.net These theoretical calculations of the molecular geometry have shown noteworthy agreement with experimental results, validating the computational approach. researchgate.net

Vibrational Wavenumber Computations (IR and Raman)

Computational methods are used to calculate the vibrational wavenumbers of this compound, which correspond to its infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are then compared with experimental data. The Fourier Transform Infrared (FT-IR) spectrum of 1-AIQ has been recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum in the 3500-100 cm⁻¹ range. researchgate.net The calculated wavenumbers, obtained from the optimized geometry, show a good correlation with the experimentally observed frequencies. researchgate.net Potential Energy Distribution (PED) analysis is also performed to assign the vibrational modes to specific atomic motions within the molecule. researchgate.net

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (DFT/B3LYP)
NH₂ Asymmetric Stretch342834293430
NH₂ Symmetric Stretch330533043306
C-H Stretch305530563057
C=N Stretch164516441646
NH₂ Scissoring162016191621
C=C Stretch158015791581
C-N Stretch135013491351
NH₂ Wagging840-842

Note: This table is illustrative and based on typical data from computational studies. Actual values may vary depending on the specific study and basis set used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding the chemical reactivity of 1-AIQ. researchgate.netwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The distribution and energy levels of these orbitals provide insights into the molecule's electronic transitions and reactivity. For 1-AIQ, FMO analysis has been carried out to understand its electronic properties and predict its behavior in chemical reactions. researchgate.net

Chemical Reactivity Descriptors (e.g., HOMO-LUMO Energy Gap)

Derived from FMO analysis, chemical reactivity descriptors are quantitative measures used to predict the reactivity and stability of a molecule. researchgate.netwuxiapptec.com A crucial descriptor is the HOMO-LUMO energy gap (ΔE). researchgate.netwikipedia.org A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. wikipedia.org For 1-AIQ, the HOMO-LUMO energy gap has been calculated to assess its chemical reactivity and kinetic stability. researchgate.netresearchgate.net Other descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are also determined from the HOMO and LUMO energies to provide a comprehensive picture of the molecule's reactivity. ekb.eg

Table 2: Calculated Chemical Reactivity Descriptors for this compound

DescriptorFormulaTypical Calculated Value (eV)
HOMO EnergyE_HOMO-5.8
LUMO EnergyE_LUMO-1.2
Energy GapΔE = E_LUMO - E_HOMO4.6
Ionization PotentialI ≈ -E_HOMO5.8
Electron AffinityA ≈ -E_LUMO1.2
Electronegativityχ = (I + A) / 23.5
Chemical Hardnessη = (I - A) / 22.3
SoftnessS = 1 / (2η)0.217

Note: These values are illustrative and derived from typical DFT calculations. They can vary based on the computational method and basis set.

Mulliken Charge Analysis and Molecular Electrostatic Potential (MEP)

Mulliken charge analysis is used to determine the distribution of atomic charges throughout the 1-AIQ molecule. researchgate.netscience.gov This analysis provides information on the partial positive or negative charges on each atom, which is crucial for understanding its electrostatic interactions. cam.ac.uk

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For 1-AIQ, MEP analysis helps in identifying the reactive sites and understanding its intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular charge transfer (ICT) and hyperconjugative interactions within the 1-AIQ molecule. researchgate.netuni-muenchen.de NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. wisc.edu This provides insights into the delocalization of electron density and the stability of the molecule. icm.edu.pl For this compound, NBO analysis has been performed to investigate the intramolecular charge transfer from donor to acceptor orbitals, which plays a significant role in its electronic properties. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to model the electronic absorption spectra of molecules. researchgate.net For this compound, TD-DFT calculations have been employed to study its UV-Visible absorption spectrum. researchgate.net This analysis helps in understanding the electronic transitions within the molecule. researchgate.netresearchgate.net

Quantum chemical calculations, specifically using the DFT/B3LYP method with various basis sets such as 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ, have been performed to determine the energy and geometrical parameters of this compound. researchgate.net The absorption spectrum is then analyzed using TD-DFT, providing insights into the molecule's frontier molecular orbitals (FMOs), which are crucial for describing its chemical reactivity and electronic properties. researchgate.netresearchgate.net These computational studies are often compared with experimentally recorded Fourier Transform Infrared (FT-IR) and Raman spectra to ensure the accuracy of the theoretical model. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for elucidating the chemical and physical properties of molecules. rsc.org

¹H NMR and ¹³C NMR spectroscopy are used to identify the chemical environment of each proton and carbon atom in a molecule, respectively. researchgate.net In the analysis of this compound, the chemical shifts are calculated using the gauge-independent atomic orbital (GIAO) method, often in conjunction with DFT. researchgate.netresearchgate.net These theoretical chemical shifts are then compared with experimental data to validate the structural and electronic characterization of the molecule. researchgate.netresearchgate.net

Key differences exist between ¹H and ¹³C NMR spectra. The chemical shift range for ¹H NMR is typically 0-13 ppm, while for ¹³C NMR it is much wider, around 0-220 ppm. youtube.com Furthermore, ¹H NMR signals can be integrated to determine the number of protons, a feature not typically used in ¹³C NMR where signal intensity is not uniformly proportional to the number of carbon nuclei. youtube.com Most ¹³C NMR spectra are acquired in a way that results in singlet signals, lacking the multiplicity often seen in ¹H NMR. youtube.com

Signal Amplification by Reversible Exchange (SABRE) is a parahydrogen-based hyperpolarization technique that significantly enhances the sensitivity of NMR. researchgate.netrsc.org This method is particularly valuable for detecting low concentrations of chemical compounds. rsc.org The SABRE technique involves the catalytic transfer of polarization from parahydrogen (p-H₂) to a substrate in solution. researchgate.net

The SABRE technique has been successfully applied to hyperpolarize this compound (1-AIQ) in various deuterated and non-deuterated solvent systems. rsc.org This is significant because isoquinoline (B145761) derivatives are fundamental structures in many biologically active compounds. researchgate.net Researchers have observed the amplification of individual proton signals of 1-AIQ at different magnetic fields. rsc.org Studies have reported a remarkable 2360-fold amplification of the proton signals of 1-AIQ after polarization transfer at the Earth's magnetic field. rsc.org This enhanced detection capability opens avenues for studying the molecular functions of this compound and its derivatives in various applications. researchgate.net

Understanding the mechanism of polarization transfer in the SABRE process is crucial for optimizing the technique. For this compound, the polarization transfer mechanism has been investigated and compared to that of pyridine (B92270) using density functional theory (DFT) calculations. rsc.orgdntb.gov.ua This theoretical approach helps to explain how the spin order from parahydrogen is transferred to the 1-AIQ molecule. researchgate.net The investigation into the polarization transfer mechanism for 1-AIQ provides a solid foundation for future hyperpolarization studies on other biologically relevant materials. rsc.org

Signal Amplification by Reversible Exchange (SABRE) Hyperpolarization Technique

Application of SABRE for this compound Detection

Mass Spectrometry Techniques in Structural Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique that plays a key role in the structural elucidation of molecules by precisely determining their mass-to-charge ratio. currenta.derfi.ac.uk When combined with other methods like NMR, it can definitively identify unknown structures. currenta.de High-resolution mass spectrometers, such as Q-ToF (quadrupole time-of-flight) instruments with electrospray ionization (ESI), are frequently used for this purpose. currenta.de

The high mass accuracy of these instruments allows for the determination of molecular formulas from a measured mass signal. currenta.de Furthermore, the high resolution enables the observation of the isotope pattern, which is specific to an elemental composition and helps to confirm the proposed formula. currenta.de

Medicinal Chemistry and Pharmacological Investigations of 1 Aminoisoquinoline Derivatives

Structure-Activity Relationship (SAR) Studies of 1-Aminoisoquinolines

The exploration of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of a chemical scaffold. For 1-aminoisooquinoline derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activities, particularly their anticancer effects. While direct and extensive SAR studies on a wide range of 1-aminoisooquinoline analogs are still evolving, research on structurally related isoquinolinones and indenoisoquinolines offers significant predictive power.

Studies on substituted isoquinolin-1-ones, which share a core structure with 1-aminoisooquinolines, have demonstrated that the nature and position of substituents profoundly influence their cytotoxic profiles. For instance, in a series of synthesized isoquinolin-1-one derivatives, 3-biphenyl-N-methylisoquinolin-1-one was identified as having the most potent anticancer activity against a panel of five different human cancer cell lines. nih.gov This suggests that a bulky, aromatic substituent at the 3-position of the isoquinoline (B145761) ring is favorable for cytotoxicity. The presence of the biphenyl (B1667301) group may enhance binding to biological targets through hydrophobic and π-π stacking interactions.

Furthermore, research into indenoisoquinolines, potent topoisomerase I inhibitors, has revealed that modifications to the lactam side chain, which can be considered analogous to substitutions on the amino group of 1-aminoisooquinolines, significantly impact their potency. The introduction of nitrogen-containing heterocycles to this side chain has been shown to yield highly cytotoxic compounds with strong topoisomerase I inhibitory activity. mdpi.com Molecular modeling of these derivatives suggests that these heterocyclic moieties can interact with DNA base pairs or amino acid residues within the topoisomerase I-DNA complex, thereby enhancing their biological effect. mdpi.com

These findings collectively suggest that the anticancer activity of the 1-aminoisooquinoline scaffold can be modulated by strategic placement of various functional groups. Key areas for modification include the amino group at the 1-position, the aromatic core of the isoquinoline, and other positions on the heterocyclic ring. The introduction of aromatic and heterocyclic moieties appears to be a promising strategy for enhancing the potency of these derivatives.

Antitumor and Antiproliferative Activities

The 1-aminoisooquinoline scaffold has been a fertile ground for the discovery of compounds with significant antitumor and antiproliferative properties. These derivatives have shown efficacy against a variety of cancer cell lines, operating through diverse mechanisms of action.

Mechanisms of Action in Cancer Cell Lines (e.g., DNA intercalation, bioreductive alkylation)

A primary mechanism through which many isoquinoline alkaloids and their derivatives exert their anticancer effects is through interaction with DNA. The planar aromatic structure of the isoquinoline ring system allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as DNA intercalation . rjraap.comfrontiersin.org This intercalation can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis. rjraap.com The stabilization of the DNA double helix by these intercalating agents can inhibit the enzymes essential for these processes. rjraap.com For some derivatives, this interaction is a key component of their mechanism of action, leading to DNA damage and the induction of cell death pathways. wikipedia.org

Another potential, though less directly documented for 1-aminoisooquinolines themselves, is bioreductive alkylation . This mechanism is characteristic of certain anticancer agents containing a quinone moiety. nih.gov These compounds, often termed "bioreductive alkylating agents," are activated under the hypoxic conditions often found in solid tumors. nih.govCurrent time information in Madurai, IN. Enzymatic reduction of the quinone group generates a reactive species that can then alkylate cellular macromolecules like DNA, leading to cytotoxicity. nih.gov While this mechanism is well-established for quinone-containing drugs, its applicability to 1-aminoisooquinoline derivatives would depend on the presence of a suitable reducible moiety.

Inhibition of Tumor Growth by 1-Aminoisoquinoline Scaffolds

The antitumor potential of the 1-aminoisooquinoline scaffold is evident from the cytotoxic activity of its derivatives against various human cancer cell lines. For example, indenoisoquinoline derivatives, which are structurally related to 1-aminoisooquinolines, have demonstrated significant growth inhibition in the National Cancer Institute's 60-cell line screen. mdpi.com Some of these compounds exhibited potent cytotoxic activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. mdpi.com

The table below presents the growth inhibitory effects of selected indenoisoquinoline derivatives, highlighting the potency of this class of compounds.

CompoundMean Graph Midpoint GI50 (µM)
Indenoisoquinoline Derivative 1Data not available
Indenoisoquinoline Derivative 2Data not available
Indenoisoquinoline Derivative with Nitrogen Heterocycle Potent Activity (Specific values vary by cell line)

Data synthesized from literature on indenoisoquinoline derivatives, which are potent Top1 inhibitors and share structural similarities. mdpi.com

These results underscore the potential of the broader isoquinoline framework in inhibiting tumor cell proliferation and suggest that 1-aminoisooquinoline derivatives are a promising avenue for the development of new anticancer agents.

Specific Antitumor Agents Derived from this compound (e.g., CWJ-a-5)

A notable example of a potent antitumor agent derived from the 1-aminoisooquinoline scaffold is CWJ-a-5 , chemically known as 1-(4-methylpiperazinyl)-3-phenylisoquinoline hydrochloride. nih.govi-cdmo.com This compound was developed from benzo[c]phenanthridine (B1199836) alkaloids and has demonstrated significant antitumor activities in both in vitro and in vivo studies. nih.gov

CWJ-a-5's development highlights the therapeutic potential of this specific substitution pattern on the 1-aminoisooquinoline core. The presence of the 4-methylpiperazinyl group at the 1-position and a phenyl group at the 3-position are key structural features contributing to its potent bioactivity. nih.gov Pharmacokinetic studies in rats have shown that CWJ-a-5 has a half-life of 86.9 minutes in the post-distributive phase and a high plasma protein binding of over 95%. nih.gov Its oral bioavailability was found to be 52.9%, indicating reasonable absorption from the gastrointestinal tract. nih.gov The compound has been shown to be relatively stable in aqueous solutions, a favorable property for formulation development. i-cdmo.com

Enzyme and Receptor Modulation

The biological effects of 1-aminoisooquinoline derivatives are often mediated through their interaction with specific enzymes and receptors that are critical for cancer cell survival and proliferation.

Topoisomerase I Inhibition

One of the most significant molecular targets for isoquinoline-based anticancer agents is topoisomerase I (Top1) . biochempeg.com This essential enzyme alleviates torsional strain in DNA during replication and transcription by creating transient single-strand breaks. journavxhcp.com Inhibitors of Top1 trap the enzyme-DNA covalent complex, leading to the accumulation of DNA strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis. journavxhcp.com

Several classes of compounds containing the isoquinoline core have been identified as potent Top1 inhibitors. The indenoisoquinolines, for example, were predicted by the National Cancer Institute's COMPARE algorithm to be Top1 inhibitors, a prediction that was subsequently confirmed through in vitro testing. mdpi.com These compounds represent a significant class of non-camptothecin Top1 inhibitors. Molecular modeling studies have shown that these molecules intercalate into the DNA at the site of Top1-mediated cleavage, stabilizing the covalent complex. mdpi.com

Similarly, 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have been designed and synthesized as topoisomerase inhibitors, with some compounds exhibiting significant cytotoxic activity against various human cancer cell lines. biochempeg.com The planar structure of these pyrroloisoquinoline derivatives is considered an important factor for their topoisomerase inhibitory activity. biochempeg.com These findings strongly suggest that the 1-aminoisooquinoline scaffold can be effectively utilized to design novel and potent topoisomerase I inhibitors for cancer therapy.

Mutant B-Raf Pathway Inhibition

Derivatives of this compound have been identified as potent and selective inhibitors of the mutant B-Raf pathway, a critical signaling cascade implicated in various cancers. nih.govnih.gov The discovery of these compounds stemmed from the optimization of an initial hit, an N-linked pyridylpyrimidine benzamide (B126), which showed potency but lacked selectivity as a B-Raf enzyme inhibitor. nih.gov

A significant breakthrough was achieved by replacing the benzamide core with a this compound scaffold. This structural modification led to a substantial improvement in kinase selectivity and conferred favorable pharmacokinetic properties. nih.gov The resulting this compound derivatives demonstrated potent antitumor activity in xenograft models, highlighting their potential as therapeutic agents. nih.gov

The B-Raf protein is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the B-Raf kinase, driving cell proliferation and survival in various cancers, including melanoma. nih.govnih.govloinc.org Small molecule inhibitors that target the mutant B-Raf have shown significant clinical efficacy. nih.govmdpi.com The development of this compound-based inhibitors represents a promising strategy to target this pathway with high potency and selectivity. nih.gov

Antagonism of Adenosine (B11128) A3 Receptors

The 1-aminoisooquinoline scaffold has been explored for its potential to yield antagonists of the adenosine A3 receptor (A3AR). A3ARs are G protein-coupled receptors involved in a range of physiological processes, and their modulation is a target for various therapeutic interventions. nih.govrndsystems.com

Research has led to the development of selective A3AR antagonists from diverse chemical classes, including flavonoids, 1,4-dihydropyridine (B1200194) derivatives, and triazoloquinazolines. nih.govnih.govnih.gov For instance, MRS1220, a triazoloquinazoline derivative, exhibits a high affinity for the human A3AR with a Ki value of 0.65 nM. nih.govnih.gov Another example is MRS1191, a 1,4-dihydropyridine derivative, which shows 1300-fold selectivity for the human A3AR over A1/A2A receptors. nih.govnih.gov

While specific 1-aminoisooquinoline derivatives as A3AR antagonists are not extensively detailed in the provided results, the general principle of developing heterocyclic compounds as A3AR antagonists is well-established. nih.govnih.gov The antagonism of A3ARs has potential therapeutic applications in conditions like asthma and acute brain ischemia. nih.gov Furthermore, A3AR antagonists have been shown to attenuate kidney injury in diabetic models by blocking inflammatory pathways. mdpi.com

PDE4B Receptor Antagonism

Phosphodiesterase 4B (PDE4B) is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in inflammatory responses. nih.gov Inhibition of PDE4B is a validated therapeutic strategy for a variety of inflammatory and autoimmune diseases. reumatologiaclinica.org While the direct investigation of 1-aminoisooquinoline derivatives as PDE4B antagonists is not explicitly detailed in the search results, the development of selective PDE4B inhibitors with various chemical scaffolds is an active area of research. nih.gov

The PDE4 family consists of four subtypes (PDE4A, B, C, and D), with PDE4B being prominently expressed in immune cells, making it an attractive target to mitigate neuroinflammation. mdpi.com Selective PDE4B inhibitors have been developed and have shown anti-inflammatory properties. mdpi.commedchemexpress.com For instance, the PDE4B inhibitor A33 has been studied for its potential to instill cognitive resilience in mouse models of Alzheimer's disease. mdpi.com The development of potent and selective PDE4B inhibitors, such as rolipram (B1679513) and GSK256066, underscores the therapeutic potential of targeting this enzyme. medchemexpress.comtocris.com

Pyruvate Kinase M2 (PKM2) Inhibition

Pyruvate kinase M2 (PKM2) is an enzyme that plays a critical role in the metabolic reprogramming of cancer cells, known as the Warburg effect. plos.org PKM2 is a potential therapeutic target, and its inhibition can suppress cancer cell proliferation and survival. plos.org

Research has identified small molecule inhibitors of PKM2, such as shikonin (B1681659) and its derivatives. plos.orgselleckchem.com While the provided information does not directly link 1-aminoisooquinoline to PKM2 inhibition, the search for selective PKM2 inhibitors is an active field. nih.gov For instance, compound 3k (PKM2-IN-1) has been identified as a PKM2 inhibitor with an IC50 of 2.95 µM. selleckchem.commedchemexpress.com The development of such inhibitors provides a basis for targeting the metabolic vulnerabilities of cancer cells. plos.org

Agonism of MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) for Pain Management

A significant area of investigation for 1-aminoisooquinoline derivatives is their role as agonists for the MAS-related G protein-coupled receptor X1 (MRGPRX1). nih.govnih.gov MRGPRX1 is a human sensory neuron-specific receptor that has emerged as a promising therapeutic target for pain management. nih.govnih.govnih.govuniprot.org

Through structural optimization of initial hit compounds, researchers have successfully converted a benzamidine (B55565) moiety into a 1-aminoisooquinoline moiety. nih.govnih.gov This led to the discovery of highly potent MRGPRX1 agonists, such as N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide (compound 16). nih.govnih.govplos.org This compound not only demonstrated high potency but also superior selectivity over opioid receptors. nih.gov In preclinical studies, this 1-aminoisooquinoline derivative showed favorable distribution to the spinal cord, a key site for MRGPRX1-mediated analgesic effects. nih.govnih.gov The activation of MRGPRX1 is believed to inhibit persistent pain. nih.gov

CompoundTargetActivityKey Findings
N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide (Compound 16)MRGPRX1AgonistHighly potent and selective over opioid receptors; favorable distribution to the spinal cord. nih.govnih.govplos.org

Antimicrobial and Antiviral Properties

The quinoline (B57606) and isoquinoline scaffolds are present in numerous compounds with demonstrated antimicrobial and antiviral activities.

Antimicrobial Properties:

Novel quinoline derivatives have been designed and synthesized, exhibiting significant antibacterial and antifungal activities. nih.gov These compounds have shown excellent minimum inhibitory concentration (MIC) values against various bacterial strains, including Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Furthermore, some of these derivatives displayed potent antifungal activity against strains like A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov The mechanism of action for some of these compounds involves the inhibition of the peptide deformylase enzyme (PDF). nih.gov The combination of these synthetic compounds with existing reference drugs has been shown to significantly lower the required MIC values. nih.gov

Antiviral Properties:

Quinolone derivatives have also been investigated for their antiviral properties. nih.gov Modifications to the quinolone structure, such as the introduction of an aryl group at the piperazine (B1678402) moiety, have shifted their activity from antibacterial to antiviral, with specific action against HIV. nih.gov The mechanism of this antiviral action appears to be related to the inhibition of viral transcription. nih.gov Further substitutions on the quinolone ring have led to improved activity and selectivity against HIV-1. nih.gov Additionally, other heterocyclic compounds, such as quinoxaline (B1680401) derivatives, have been reviewed for their potential as antiviral agents against a range of viruses. ijsrch.comnih.gov The broad-spectrum antiviral activity of various small molecule derivatives highlights the potential for developing novel antiviral therapies based on these scaffolds. plos.orgmdpi.com

Antibacterial Activity of 1-Aminoisoquinolines

The quest for novel antibacterial agents is a critical area of research, driven by the rise of antibiotic-resistant bacteria. Quinoline derivatives, in general, have shown promise as a scaffold for the development of new antibacterial drugs. mdpi.comtubitak.gov.trmdpi.com The antibacterial efficacy of these compounds often stems from their ability to interfere with essential bacterial processes.

For instance, studies on various quinone derivatives have demonstrated their potential as potent drug molecules against both gram-positive and gram-negative bacteria. mdpi.com The antibacterial activity of quinoline derivatives is often associated with their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. mdpi.com While direct studies on the antibacterial properties of 1-aminoisooquinolines are not extensively documented in the provided search results, the activity of structurally related compounds suggests that the 1-aminoisooquinoline core could serve as a valuable pharmacophore in the design of new antibacterial agents. The introduction of various substituents on the amino group and the isoquinoline ring system could modulate the antibacterial spectrum and potency.

Research on amino acid conjugates of quinolone antibiotics has shown that such modifications can lead to promising results against several medically relevant organisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. ird.fr This suggests a potential avenue for the derivatization of 1-aminoisooquinoline to enhance its antibacterial properties.

Antimalarial Activity

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. The 4-aminoquinoline (B48711) scaffold is a cornerstone in antimalarial drug discovery, with chloroquine (B1663885) being a classic example. nih.gov Although resistance to chloroquine is widespread, the 4-aminoquinoline core continues to be a template for the design of new and effective antimalarial agents. nih.gov

Derivatives of 4-aminoquinoline are believed to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole. nih.gov This leads to the accumulation of toxic heme, ultimately causing parasite death. The structural similarity of 1-aminoisooquinoline to the 4-aminoquinoline pharmacophore suggests that its derivatives could exhibit similar antimalarial properties.

Recent research has focused on synthesizing novel 4-aminoquinoline analogues to overcome resistance. For instance, a monoquinoline (MAQ) and a bisquinoline (BAQ) analog of chloroquine were found to be active in the nanomolar range against P. falciparum and significantly inhibited hemozoin formation, a crucial process for parasite survival. nih.gov Another study highlighted a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, which demonstrated potent in vitro activity against drug-resistant P. falciparum strains and in vivo efficacy in rodent malaria models. nih.gov These findings underscore the potential of modifying the quinoline core to develop next-generation antimalarials.

Interactive Table: Antimalarial Activity of Quinolone Derivatives

Compound Target Organism Activity (IC50/EC50) Reference
Monoquinoline (MAQ) P. falciparum Nanomolar range nih.gov
Bisquinoline (BAQ) P. falciparum Nanomolar range nih.gov
MG3 P. falciparum (drug-resistant) Potent in vitro activity nih.gov

Antiviral Effects (e.g., against Dengue Virus RdRp and MTase)

The emergence of viral diseases, such as Dengue fever, highlights the urgent need for effective antiviral therapies. The Dengue virus (DENV), a member of the Flaviviridae family, possesses an RNA-dependent RNA polymerase (RdRp) and a methyltransferase (MTase) that are essential for its replication and are considered attractive targets for antiviral drug development. nih.gov

While direct evidence for the antiviral activity of 1-aminoisooquinolines against DENV is limited in the provided search results, the broader class of compounds with similar heterocyclic systems has shown promise. The antiviral mechanism of some compounds against enveloped viruses like DENV is thought to involve the inhibition of host endoplasmic reticulum-resident α-glucosidase enzymes, leading to misfolding of viral glycoproteins and a reduction in viral infectivity. nih.gov

Studies on iminosugars, for example, have demonstrated that they can inhibit DENV replication by targeting these host enzymes. nih.gov Furthermore, the aminoglycoside geneticin (B1208730) has been shown to selectively inhibit DENV-2 proliferation by blocking viral RNA and protein synthesis. bioviepharma.com These findings suggest that compounds capable of interfering with viral replication machinery or host factors essential for viral propagation could be effective antivirals. Given the diverse biological activities of the isoquinoline scaffold, derivatives of 1-aminoisooquinoline could be explored as potential inhibitors of DENV RdRp or MTase.

Neuropharmacological Applications

Targeting Neurological Disorders

The privileged isoquinoline scaffold is found in numerous natural alkaloids with potent central nervous system (CNS) activity. This has inspired the synthesis of a plethora of isoquinoline derivatives for the treatment of various neurological disorders. The ability of these compounds to modulate the activity of key enzymes and receptors in the brain makes them attractive candidates for drug development.

Anti-Parkinsonian Activity

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. parkinson.org A key therapeutic strategy involves increasing the levels of dopamine (B1211576) in the brain. Monoamine oxidase-B (MAO-B) is an enzyme that breaks down dopamine, and its inhibition can lead to an increase in dopamine availability, thereby alleviating the motor symptoms of PD. nih.gov

Physicochemical Properties Influencing Biological Activity

The biological activity of any compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and interaction with its biological target. collaborativedrug.com For 1-aminoisooquinoline derivatives, key properties such as solubility, lipophilicity, and ionization state play a crucial role in their pharmacological effects.

The relationship between molecular structure and biological activity (SAR) is a fundamental concept in medicinal chemistry. rjsocmed.com For quinoline-based compounds, modifications to the core structure can have a profound impact on their activity. For instance, in the context of antimalarial 4-aminoquinolines, the nature and position of substituents on the quinoline ring and the side chain attached to the amino group can influence potency and overcome drug resistance.

Similarly, for antibacterial quinolones, the lipophilicity and electronic properties of substituents can affect their ability to penetrate bacterial cell walls and inhibit target enzymes. ird.fr The synthesis of various analogs and the evaluation of their biological activity allow for the development of SAR models that can guide the design of more potent and selective drug candidates. mdpi.comnih.gov Understanding how modifications to the 1-aminoisooquinoline scaffold affect its physicochemical properties is therefore essential for optimizing its therapeutic potential across different disease areas.

Acidity and Basicity (pKa values) of this compound and its Derivatives

The basicity of the 1-aminoisooquinoline scaffold is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing factors such as solubility, membrane permeability, and interaction with biological targets. The primary basic center in 1-aminoisooquinoline is the endocyclic nitrogen atom of the isoquinoline ring system. The pKa of a compound is a measure of the acidity of its conjugate acid; a higher pKa value for the conjugate acid corresponds to a stronger base. reddit.comcdnsciencepub.com

The pKa of 1-aminoisooquinoline is approximately 7.62. chemicalbook.comlookchem.com This indicates that it is a moderately weak base. Comparatively, 1-aminoisooquinolines are generally more potent bases than their parent isoquinoline structure. researchgate.net This increased basicity is attributed to the presence of the strongly electron-donating amino group at the 1-position. The lone pair of electrons on the exocyclic amino group can participate in resonance with the aromatic π-system, which increases the electron density at the endocyclic nitrogen, making it more available for protonation. researchgate.net

The position of the amino group on the isoquinoline ring significantly impacts basicity. For instance, 3-aminoisoquinoline is a considerably weaker base than 1-aminoisooquinoline. researchgate.net This difference is due to a less effective resonance contribution of the amino group at the 3-position towards increasing the electron density at the ring nitrogen. researchgate.net

Substituents on the 1-aminoisooquinoline ring can further modulate its basicity. Electron-donating groups, such as alkyl or methoxy (B1213986) groups, are expected to increase the basicity by pushing electron density into the ring system, thereby making the endocyclic nitrogen more nucleophilic. Conversely, electron-withdrawing groups, such as nitro or halogen groups, would decrease basicity by pulling electron density away from the ring, making the nitrogen less available for protonation. This principle is a fundamental concept in medicinal chemistry for fine-tuning the physicochemical properties of drug candidates. americanelements.com

CompoundpKa (Conjugate Acid)PubChem CID
This compound7.6273742
Isoquinoline5.410284
3-AminoisoquinolineWeaker base than this compound73743

Electronic Effects of Substituents on Biological Activity

The electronic properties of substituents on the 1-aminoisooquinoline core are pivotal in defining the biological activity and potency of its derivatives. These effects are primarily categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of electrons through the π-system). The nature, position, and orientation of these substituents can profoundly influence how a molecule interacts with its biological target, such as an enzyme or a receptor. researchgate.net

A prominent example of the significance of the 1-aminoisooquinoline scaffold is its use in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily used in cancer therapy. nih.govwikipedia.org PARP is a nuclear enzyme that plays a crucial role in DNA repair. frontiersin.org The inhibition of PARP, particularly in cancers with deficiencies in other DNA repair pathways like those involving BRCA1/2 mutations, can lead to synthetic lethality and tumor cell death. frontiersin.org

The structure-activity relationship (SAR) of 1-aminoisooquinoline-based PARP inhibitors reveals the critical role of electronic factors. The core structure, often a derivative of isoquinolinone, mimics the nicotinamide (B372718) moiety of the NAD+ substrate, binding to the catalytic domain of PARP. nih.gov Substituents on the aromatic rings are crucial for optimizing this interaction.

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, affecting hydrogen bonding and π-stacking interactions with amino acid residues in the active site of the PARP enzyme. nih.gov Studies on various PARP inhibitors have shown that the extension of the contact surface between the inhibitor and the enzyme is a major driver for potent inhibition. nih.gov

In a study on agonists for the MAS-related G protein-coupled receptor X1 (MRGPRX1), the conversion of a benzamidine group to a 1-aminoisooquinoline moiety, which has a significantly lower pKa for its amino group, resulted in a highly potent agonist. nih.gov This highlights how modulating the electronic character of the basic group can lead to improved biological activity and potentially more favorable pharmacokinetic profiles, such as better distribution to target tissues. nih.gov

Furthermore, in the context of other heterocyclic systems analogous to isoquinolines, it has been observed that electron-withdrawing groups can enhance certain biological activities. For example, in some platinum complexes, electron-withdrawing substituents were found to enhance their photosensitizing capabilities. researchgate.net Conversely, for certain quinoxaline derivatives, electron-releasing groups on an attached aromatic ring were found to increase anticancer activity, while electron-withdrawing groups decreased it. chemicalbook.com These examples underscore that the electronic effect of a substituent is highly context-dependent, relating to the specific biological target and the mechanism of action.

Advanced Material Science Applications of 1 Aminoisoquinoline

Fluorescent Probes and Dyes

The inherent fluorescence of the isoquinoline (B145761) ring system, enhanced by the amino group, makes 1-aminoisoquinoline and its derivatives excellent candidates for the development of fluorescent probes and dyes. epo.org These materials are designed to change their fluorescent properties in response to specific environmental triggers, enabling the detection and imaging of various analytes and processes.

Fluorescent probes are indispensable tools in molecular biology and medicine for visualizing cellular and subcellular structures and processes in real-time. ukri.org this compound serves as a key building block for creating such probes. epo.org Researchers have synthesized multisubstituted this compound derivatives that exhibit dual-state emissions, meaning they fluoresce in both solution and solid states. researchgate.netdisplaydaily.com This property is particularly advantageous for biological imaging, allowing for versatile applications.

For example, certain derivatives have been shown to emit strong blue fluorescence. displaydaily.com The development of these probes often involves modifying the this compound core to enhance properties like cell permeability, target specificity, and sensitivity. The ability to create a library of structurally diverse this compound derivatives allows for the fine-tuning of their photophysical properties to suit specific biological imaging needs, such as tracking biomolecules or staining specific organelles. ukri.org

In analytical chemistry, this compound-based fluorescent probes offer high sensitivity and selectivity for the detection of various ions and molecules. epo.org The development of these "turn-on" or "turn-off" fluorescent sensors is an active area of research. For instance, derivatives of this compound have been developed as chemosensors where the presence of a target analyte, such as a specific metal ion, causes a significant change in fluorescence intensity. researchgate.net

Research has demonstrated the synthesis of multisubstituted this compound derivatives that exhibit strong blue fluorescence in solution (around 458 nm) and solid-state blue fluorescence (444–468 nm) with high quantum yields ranging from 40.3% to 98.1%. displaydaily.com The emission wavelengths can be influenced by molecular conformation, providing a basis for designing sensors that respond to their environment. researchgate.netdisplaydaily.com This high quantum yield and the ability to functionalize the molecule at multiple sites make this compound a versatile platform for creating a wide array of fluorescent sensors for analytical applications. researchgate.net

Development for Biological Imaging

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Organic light-emitting diodes (OLEDs) are solid-state devices that utilize organic compounds to produce light when an electric current is applied. nih.govnih.gov These devices consist of several thin organic layers sandwiched between two electrodes. nih.gov The development of novel organic materials is crucial for improving the efficiency, stability, and color purity of OLEDs. google.com While direct applications of the parent this compound are not extensively documented, its derivatives are emerging as important components in the construction of materials for OLEDs and other optoelectronic devices. researchgate.netgoogle.comresearchgate.net

The primary role of this compound in this field is as a structural motif or a precursor for synthesizing more complex molecules with tailored optoelectronic properties. researchgate.net For instance, this compound has been used in the synthesis of imidazopyridine-based compounds which have high electron transport capabilities and can be used in the electron transport layer of an OLED. researchgate.net Furthermore, the phosphorescent materials derived from this compound, as discussed in the following section, have direct applications in optoelectronic devices. researchgate.net The development of stable and tunable polycyclic aromatic compounds is critical for advancing organic optoelectronics, and the unique electronic structure of the this compound core makes it a valuable component in the design of new materials for this purpose. oled.com

Phosphorescent Materials

Phosphorescence is a photoluminescent phenomenon where a material absorbs light and re-emits it over a longer duration compared to fluorescence. Organic materials exhibiting room-temperature phosphorescence (RTP) are of great interest for their applications in optoelectronics, bioimaging, and data encryption. google.comfrontiersin.org this compound and its derivatives have been identified as promising candidates for the creation of purely organic RTP materials. researchgate.net

The development of organic materials with ultralong RTP is a significant challenge in materials science. google.com Recent research has shown that the isoquinoline framework is highly suitable for constructing high-performance RTP materials. google.com Through strategic molecular design, derivatives of this compound have been synthesized that exhibit ultralong RTP with lifetimes extending to hundreds of milliseconds. google.comfrontiersin.org

These materials are often developed as part of a host-guest system, where the this compound derivative (the guest) is dispersed within a solid matrix (the host). This strategy helps to suppress non-radiative decay pathways, thereby enhancing the phosphorescence lifetime and efficiency. frontiersin.org The ability to generate long-lasting phosphorescence at room temperature from purely organic, metal-free compounds opens up new possibilities for their application in areas like bioimaging and advanced display technologies. google.comresearchgate.net

A highly effective strategy for achieving efficient RTP is through host-guest doping. nih.gov In these systems, a guest phosphorescent molecule is doped into a host material. This architecture allows for the fine-tuning of the photophysical properties of the resulting material.

Researchers have successfully constructed a series of host-guest RTP materials by doping various substituted this compound derivatives into a benzophenone (B1666685) (BP) host matrix. google.comfrontiersin.org This approach has yielded materials with a wide range of phosphorescence lifetimes, from 4.4 to 299.3 milliseconds. google.comfrontiersin.org The mechanism often involves the host material facilitating the intersystem crossing of the guest molecule to its triplet state and then rigidly holding the guest to minimize vibrational quenching, allowing for efficient phosphorescence. Nanoparticles of these doped materials have been successfully used for in-vivo imaging, demonstrating a high signal-to-noise ratio and showcasing the immense potential of this compound-based host-guest systems. google.comfrontiersin.org

Applications in Bioimaging

The inherent fluorescence of the isoquinoline core has been exploited to develop sophisticated probes for biological imaging. Current time information in Bangalore, IN. Derivatives of this compound are central to the creation of advanced fluorescent and phosphorescent materials designed to visualize cellular and in-vivo processes with high clarity and specificity. Current time information in Bangalore, IN.rsc.org

Research has focused on synthesizing multisubstituted this compound derivatives that exhibit dual-state emission. rsc.org These compounds can emit strong blue fluorescence in both solution (around 458 nm) and solid states (444–468 nm), with high solid-state fluorescence quantum yields ranging from 40.3% to 98.1%. rsc.org Crystal structure analysis reveals that these emissions originate from twisted molecular conformations, which lead to loose packing arrangements. rsc.org This dual-state emission capability is highly advantageous for developing versatile probes for bioimaging applications. rsc.org

Furthermore, the this compound scaffold has been instrumental in creating materials with ultralong room-temperature phosphorescence (RTP). nih.govresearchgate.net In one strategy, various this compound derivatives were used as guest molecules doped into a benzophenone host matrix. nih.govresearchgate.net This host-guest system produced RTP materials with lifetimes spanning from 4.4 to 299.3 milliseconds. nih.govresearchgate.net Nanoparticles formulated from these materials were successfully used for in-vivo imaging, demonstrating a signal-to-noise ratio as high as 32, which highlights the potential for constructing high-performance RTP materials for deep-tissue imaging and time-gated biosensing. nih.gov

Beyond optical imaging, this compound is a target for hyperpolarization techniques that enhance signals in nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI). The Signal Amplification by Reversible Exchange (SABRE) technique has been applied to hyperpolarize this compound, significantly boosting its detection sensitivity at low concentrations. mdpi.com This advancement provides a foundation for using this compound-based molecules as bio-friendly contrast agents or metabolic tracers in advanced medical diagnostics. mdpi.com

Probe TypeKey FeatureEmission/SignalPotential ApplicationReference
Multisubstituted this compoundDual-state emissionBlue fluorescence (~450 nm)Cellular imaging rsc.org
This compound/BenzophenoneUltralong Room-Temperature Phosphorescence (RTP)Phosphorescence (lifetimes up to 299.3 ms)In-vivo imaging, time-gated biosensing nih.govresearchgate.net
Hyperpolarized this compoundSABRE-enhanced signalNMR/MRI signal amplificationMolecular imaging, metabolic tracing mdpi.com

Polymeric Materials and Coatings with Enhanced Properties

The bifunctional nature of this compound, possessing a reactive amine and an aromatic scaffold, makes it a candidate for integration into high-performance polymers and functional coatings. It is employed in the development of advanced materials, including polymers and coatings, which exhibit improved thermal and mechanical properties. Current time information in Bangalore, IN.

While direct polymerization of this compound is not widely documented, its structure is analogous to other diamine monomers used in condensation polymerization to produce polyamides (Nylons). nih.govosti.gov Polyamides are known for their high strength, toughness, and thermal stability. nih.gov The rigid, aromatic isoquinoline unit, if incorporated into a polymer backbone, could be expected to enhance stiffness, raise the glass transition temperature (Tg), and improve thermal stability compared to purely aliphatic polyamides. osti.gov

In the field of protective coatings, the nitrogen-containing heterocyclic structure of this compound suggests its potential as a corrosion inhibitor. Amine- and heterocycle-based compounds are known to prevent corrosion by adsorbing onto a metal surface, forming a protective film that acts as a barrier to corrosive agents. icrc.ac.irwjarr.com For example, 1-aminobenzotriazole (B112013) has proven to be a highly effective corrosion inhibitor for mild steel, with its nitrogen atoms coordinating to the metal's vacant d-orbitals to form a stable, protective layer. icrc.ac.ir By analogy, this compound's nitrogen atoms could provide a similar mechanism of action, making it a promising additive for enhancing the anti-corrosion properties of epoxy or polyurethane-based coatings for marine and industrial applications. mdpi.commdpi.com

Catalyst Design and Chiral Ligands

The most significant role of the this compound scaffold in catalysis is not as a catalyst itself, but as a structural foundation for the design of highly effective chiral ligands used in asymmetric synthesis.

While the presence of basic nitrogen atoms in the this compound structure suggests potential utility as an organocatalyst for base-mediated reactions, its application in this capacity is not extensively reported in scientific literature. scu.edu.cn Organocatalysis often relies on molecules like chiral guanidines or prolines to facilitate reactions. scu.edu.cn Instead, the primary value of this compound in the field of catalysis is as a versatile building block for synthesizing more complex molecules that serve as ligands for metal catalysts. nih.gov Numerous synthetic methods have been developed to produce functionalized this compound derivatives using transition metal catalysts like rhodium, gold, ruthenium, and nickel, underscoring its importance as a synthetic target rather than a catalyst. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of single-enantiomer compounds, which is crucial in the pharmaceutical industry. nih.govresearchgate.net Chiral ligands coordinate to a transition metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, often with very high enantioselectivity. nih.govnih.gov

The rigid and planar structure of the isoquinoline core makes it an excellent scaffold for designing such ligands. By introducing a chiral center, for instance by using a chiral amine to synthesize a derivative, or by creating axial chirality, this compound can be converted into a powerful P,N-ligand or N,N-ligand. nih.gov These ligands have been successfully applied in various metal-catalyzed reactions. nih.gov

Palladium-catalyzed asymmetric reactions are a prime area where such ligands are valuable. For example, mono-N-protected amino acids (MPAAs), which are bifunctional ligands, are highly effective in palladium-catalyzed enantioselective C-H activation reactions to produce chiral isoindolines and tetrahydroisoquinolines. nih.gov The rigid chelation of the ligand to the palladium center is key to controlling the stereoselectivity. nih.gov Similarly, chiral P,olefin-type ligands have been used in palladium-catalyzed asymmetric allylic amination reactions with high success. beilstein-journals.org Chiral ligands based on a this compound scaffold are well-suited for these transformations.

Rhodium catalysis is another area of significant application. Chiral cyclopentadienyl (B1206354) (Cp) ligands are among the most powerful ligands for asymmetric C-H functionalization reactions catalyzed by rhodium complexes. snnu.edu.cn The design of these ligands often incorporates a rigid, chiral organic backbone to create a well-defined pocket around the metal center, a role for which a derivatized this compound scaffold would be suitable.

Catalyst System (Analogous)MetalReaction TypeKey Ligand FeatureAchieved SelectivityReference
Pd(OAc)₂ / Mono-N-protected amino acid (MPAA)PalladiumEnantioselective C-H Activation / AnnulationBifunctional chelationup to 91:9 er nih.gov
Pd / P,olefin-type ligandPalladiumAsymmetric Allylic AminationAxial chiralityup to 95% ee beilstein-journals.org
Pd / Chiral Phosphine (e.g., BINAP)PalladiumAsymmetric 1,4-Addition of Arylboronic AcidsC₂-Symmetric Diphosphineup to 96% ee beilstein-journals.org
Chiral Spiro Cp / Rhodium ComplexRhodiumEnantioselective Aryl C-H AdditionPrivileged spiro scaffoldup to 98% ee snnu.edu.cn

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in 1-Aminoisoquinoline Research

Key Applications in this compound Research:

Predicting Biological Activity: Deep learning, a subset of ML, is being employed to predict the biological activity of aminoquinoline compounds with greater accuracy than traditional methods. nih.gov By analyzing the molecular structure of numerous compounds, these models can identify key features that correlate with specific biological effects. nih.govresearchgate.net This predictive power allows researchers to prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. For instance, a study designed a deep learning-based method to predict the activity of aminoquinoline drugs, achieving high correlation coefficients in its predictions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms are instrumental in developing sophisticated QSAR models. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By understanding this relationship, scientists can computationally design new 1-aminoisosquinoline derivatives with enhanced properties.

Accelerating Drug Discovery: AI and ML can significantly shorten the timeline and reduce the costs associated with drug discovery. nih.gov By automating data analysis and predicting compound properties, these technologies streamline the process of identifying and optimizing lead candidates. google.comnih.gov This is particularly relevant for identifying novel 1-aminoisosquinoline-based drugs.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. In the context of 1-aminoisosquinolines, this could lead to the creation of novel derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

The integration of AI and ML is not just about automation; it's about augmenting human intelligence to tackle complex scientific challenges. research.csiro.aumit.edu As these technologies continue to evolve, their impact on 1-aminoisosquinoline research will undoubtedly grow, leading to the faster discovery of new medicines and materials.

Development of Novel Synthetic Routes with Improved Sustainability

The chemical industry is increasingly focusing on "green chemistry," an approach that aims to minimize the environmental impact of chemical processes. epitomejournals.comindianchemicalsociety.com This is particularly important in the synthesis of pharmaceuticals and other fine chemicals, where traditional methods often involve hazardous solvents and produce significant waste. epitomejournals.compandawainstitute.com The development of sustainable synthetic routes for 1-aminoisosquinolines is a key area of future research.

Principles of Green Chemistry in this compound Synthesis:

Use of Greener Solvents: A primary goal of green chemistry is to replace toxic organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or biomass-derived solvents. indianchemicalsociety.compandawainstitute.com Research has shown that biomass-derived solvents such as GVL and ethyl levulinate can be viable alternatives to traditional solvents like DMF in certain palladium-catalyzed reactions for synthesizing isoquinoline (B145761) derivatives. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. indianchemicalsociety.com

Catalysis: The use of catalysts is central to green chemistry as they can enable reactions to occur under milder conditions and with higher selectivity, reducing energy consumption and by-product formation. epitomejournals.comresearchgate.net The development of reusable and eco-friendly catalysts, such as zinc-based nanocrystals, is a promising area. rsc.org

Energy Efficiency: Minimizing the energy requirements for chemical reactions has both environmental and economic benefits. indianchemicalsociety.com Techniques like microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. qeios.com

Recent research has explored various green approaches for the synthesis of related heterocyclic compounds like quinoxalines and quinolones, highlighting the potential for applying these methods to 1-aminoisosquinoline synthesis. qeios.comnih.gov For example, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully carried out in green solvents, demonstrating the feasibility of more sustainable synthetic pathways. mdpi.com Future efforts will likely focus on developing one-pot reactions, utilizing biocatalysts, and exploring solvent-free reaction conditions to further enhance the sustainability of 1-aminoisosquinoline synthesis. researchgate.netqeios.com

Exploration of New Biological Targets and Therapeutic Applications

The 1-aminoisosquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets and exhibit a wide range of pharmacological activities. scielo.br While its role as a PARP inhibitor is well-established, ongoing research is uncovering new biological targets and potential therapeutic applications for this versatile molecule and its derivatives.

Emerging Therapeutic Areas:

Anticancer Therapies: Beyond PARP inhibition, 1-aminoisosquinoline derivatives are being investigated for their potential to target other key players in cancer progression. For instance, 5-aminoisoquinolinone (5-AIQ) has been shown to reduce the expression of vascular endothelial growth factor-C (VEGF-C), a key molecule in tumor lymphangiogenesis, suggesting a potential role in preventing metastasis. nih.gov The quinoline (B57606) and quinone structures, closely related to isoquinoline, have also demonstrated significant anticancer activity against various cancer cell lines, including colorectal and breast cancer. nih.govnih.govresearchgate.net

Infectious Diseases: The amino-quinazoline scaffold, which shares structural similarities with 1-aminoisosquinoline, has shown promise in treating infectious diseases caused by bacteria, viruses, and parasites. scielo.br Derivatives have been reported to be active against pathogens responsible for Chagas disease, leishmaniasis, and malaria. scielo.br This suggests that 1-aminoisosquinoline derivatives could also be explored as novel anti-infective agents.

Neurological Disorders: The ability of some 1-aminoisosquinoline derivatives to cross the blood-brain barrier opens up possibilities for treating central nervous system disorders. mdpi.com Their potential role in conditions like Alzheimer's disease is an area of active investigation. scielo.br

Inflammatory Conditions: The involvement of PARP in inflammatory processes suggests that 1-aminoisosquinoline-based PARP inhibitors could be beneficial in treating various inflammatory diseases. mdpi.com

The discovery of new biological targets is often facilitated by molecular modeling and high-throughput screening techniques. longdom.org By systematically evaluating the interaction of 1-aminoisosquinoline derivatives with a wide range of proteins and enzymes, researchers can identify novel therapeutic opportunities.

Table of Selected this compound Derivatives and their Potential Therapeutic Applications

DerivativePotential Therapeutic ApplicationKey Biological Target(s)
5-Aminoisoquinolinone (5-AIQ)Cancer (prevention of metastasis), Organ injuryPARP-1, VEGF-C nih.govmdpi.comnih.gov
Amino-quinazoline derivativesCancer, Hypertension, Inflammation, Infectious diseasesKinases, Alpha 1-adrenoceptors scielo.br
Quinolone derivativesCancer, Bacterial infections, Viral infectionsTopoisomerases, HIV-1 integrase, HCV-NS3 helicase nih.gov
Quinone-based compoundsLeukemia, Colorectal cancer, Breast cancerNot fully elucidated nih.gov

Expansion into Advanced Functional Materials with Tailored Properties

The unique electronic and optical properties of the isoquinoline core make it an attractive building block for the development of advanced functional materials. researchgate.net Researchers are exploring the potential of 1-aminoisosquinoline and its derivatives in the field of organic electronics, which encompasses a range of applications from light-emitting diodes to solar cells. researchgate.neteuropean-mrs.com

Applications in Materials Science:

Organic Electronics: Organic semiconductors are at the heart of organic electronic devices. sigmaaldrich.com The planar structure and π-conjugated system of the isoquinoline ring are desirable features for charge transport. researchgate.net By modifying the 1-aminoisosquinoline scaffold with different functional groups, it is possible to tune its electronic properties and create materials with specific characteristics for use in:

Organic Field-Effect Transistors (OFETs): These are key components in flexible displays and sensors. sigmaaldrich.com

Organic Light-Emitting Diodes (OLEDs): Used in high-efficiency displays and lighting. nih.gov

Organic Photovoltaics (OPVs): For the development of low-cost, flexible solar cells. nih.gov

Sensors: The ability of the amino group to interact with various analytes makes 1-aminoisosquinoline derivatives promising candidates for the development of chemical sensors.

Novel Polymers: The 1-aminoisosquinoline moiety can be incorporated into polymer chains to create new materials with tailored thermal, mechanical, and electronic properties. rsc.org

The synthesis of these materials often involves techniques that allow for precise control over their molecular structure and morphology. rsc.orgnih.gov The development of new synthetic methods, including those inspired by green chemistry principles, will be crucial for the large-scale and sustainable production of these advanced materials. rsc.orgmpie.de As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of a new generation of high-performance organic electronic devices based on the 1-aminoisosquinoline framework.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-aminoisoquinoline, and how do their methodologies differ?

  • This compound is synthesized via Rh(III)-catalyzed [4 + 2] annulation of benzamidamides with vinylene carbonate, enabling mild reaction conditions and high yields . Alternatively, Rh-catalyzed C-H/N-H functionalization of N-aryl amidines with cyclic 2-diazo-1,3-diketones allows cascade cyclization to form the isoquinoline core . Copper-catalyzed three-component coupling provides rapid access to substituted derivatives for material science applications . Method selection depends on substrate compatibility, catalyst availability, and desired functionalization.

Q. What biological roles make this compound a scaffold of interest in drug discovery?

  • The this compound core is a pharmacophore in kinase inhibitors (e.g., B-Raf pathway inhibitors) due to its ability to engage in bidentate interactions with catalytic residues like Asp626 . Its derivatives exhibit antitumor activity in xenograft models and are used in structure-activity relationship (SAR) studies to optimize potency and selectivity .

Q. How do substituents on the isoquinoline ring affect physicochemical properties like basicity?

  • Electron-donating groups at positions 6 or 7 increase basicity (pKa) by stabilizing the protonated form, while electron-withdrawing groups reduce it. Steric effects and substituent-π interactions further modulate these trends, as shown in 50% methanol-water studies . For example, 6-methoxy derivatives exhibit higher pKa than 7-nitro analogs.

Advanced Research Questions

Q. How can hyperpolarization techniques like SABRE enhance NMR/MRI sensitivity for this compound studies?

  • Signal Amplification by Reversible Exchange (SABRE) hyperpolarizes this compound in deuterated/non-deuterated solvents, amplifying proton signals by up to 100-fold. Polarization transfer mechanisms differ from pyridine due to steric and electronic effects, validated via DFT calculations . This method enables detection of low-concentration intermediates in catalytic reactions or metabolic pathways.

Q. What mechanistic insights explain the efficiency of Rh(III)-catalyzed C-H activation in isoquinoline synthesis?

  • Rh(III) catalysts (e.g., [Cp*RhCl₂]₂/CsOPiv) mediate C-H bond cleavage via a cyclometalation pathway, followed by intramolecular cyclization with diazo compounds. The reaction forms C-C and C-N bonds in one step, achieving yields >80% under mild conditions (50°C, 12 h). Substrate scope studies reveal tolerance for electron-rich/poor aryl groups .

Q. How does the host-guest doping strategy improve room-temperature phosphorescence (RTP) in this compound derivatives?

  • Doping this compound derivatives (e.g., 4r) into benzophenone hosts suppresses non-radiative decay, achieving ultralong RTP lifetimes (up to 299.3 ms). Substituents like electron-withdrawing groups enhance intersystem crossing (ISC), validated via TD-DFT calculations. Nanoparticles of 4r/BP show in vivo bioimaging with a signal-to-noise ratio of 32 .

Q. Why does replacing this compound with phthalazine improve C1s inhibition potency in complement pathway modulators?

  • Phthalazine derivatives (e.g., 4c) exhibit 40-fold higher C1s inhibition than this compound analogs due to enhanced π-stacking and hydrogen bonding with Asp626. SAR studies show that removing the 1-amino group (e.g., 4d) abolishes activity, highlighting the necessity of both scaffold and functional group synergy .

Q. How do structural interactions of this compound derivatives with GPCRs like MRGPRX1 inform ligand design?

  • In MRGPRX1, the this compound group in compound 16 forms salt bridges with Glu157 and Asp177, critical for activation. Mutagenesis (e.g., Y993.29A) and molecular dynamics reveal that π-π interactions and hydrophobic contacts (e.g., Leu240) stabilize ligand binding. These insights guide the design of biased agonists for itch receptor modulation .

Methodological Considerations

  • Data Contradictions : While this compound is ineffective in C1s inhibition , it excels in kinase inhibitor design . Researchers must contextualize SAR by comparing binding pocket geometries (e.g., Asp626 vs. B-Raf’s catalytic cleft).
  • Experimental Optimization : For Rh-catalyzed syntheses, screening co-catalysts (e.g., CsOPiv) and solvents (e.g., DCE/MeCN) is critical to minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.